An In-depth Technical Guide to the Structural Properties of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid
An In-depth Technical Guide to the Structural Properties of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the structural properties of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry. With the molecular formula C₁₀H₈N₂O₄S₂ and a molecular weight of 284.3 g/mol , this compound incorporates a thiophene-2-carboxylic acid scaffold, a sulfonamide linker, and a pyridine ring, bestowing upon it a unique three-dimensional architecture and specific physicochemical characteristics.[1] This document will delve into the predicted molecular geometry, conformational possibilities, and electronic properties based on the well-established structural chemistry of its constituent functional groups. We will explore the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and UV-Vis) and discuss the critical role of intermolecular interactions in its solid-state packing. Furthermore, this guide will outline the established experimental and computational methodologies for the detailed structural elucidation of this and related compounds.
Introduction
The convergence of thiophene, sulfonamide, and pyridine moieties within a single molecular entity, 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid, presents a compelling case for detailed structural investigation. Thiophene derivatives are a cornerstone in pharmaceutical sciences, known for a wide array of biological activities.[2][3] Similarly, the sulfonamide group is a privileged functional group in drug discovery, renowned for its role in antibacterial agents and a variety of other therapeutic classes.[4] The inclusion of a pyridine ring can significantly influence aqueous solubility and receptor-binding interactions. A profound understanding of the molecule's structural properties at both the molecular and supramolecular levels is paramount for elucidating its mechanism of action, optimizing its biological activity, and guiding the development of new chemical entities.
This guide will provide researchers, scientists, and drug development professionals with a detailed examination of the structural characteristics of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid, drawing upon established principles of organic and structural chemistry.
Molecular Structure and Conformational Analysis
The structural foundation of the title compound is the thiophene-2-carboxylic acid unit. The carboxylic acid and the sulfamoyl group are positioned on adjacent carbons of the thiophene ring, which is expected to create steric hindrance and influence the overall conformation.
Predicted Geometry and Bond Parameters
Based on X-ray crystallographic studies of similar sulfonamide and thiophene derivatives, we can predict the key geometric parameters. The sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom.[5] The S-N and S-C bond lengths are expected to be in the range of 1.64 Å and 1.76 Å, respectively.[5] The thiophene ring is planar, with C-S bond lengths around 1.71-1.73 Å and C-C bond lengths varying between 1.36-1.44 Å.
The relative orientation of the thiophene, sulfonamide, and pyridine groups is of particular interest. The dihedral angle between the plane of the thiophene ring and the plane of the pyridine ring will be a critical determinant of the molecule's overall shape and its ability to interact with biological targets.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid are not publicly available, we can predict the salient features of its spectroscopic data based on the known spectral properties of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyridine rings. The two adjacent protons on the thiophene ring will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine ring will also resonate in this region, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the sulfamoyl group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the N-H proton of the sulfonamide will also be a singlet in the aromatic region. For comparison, the protons of 3-thiophenezoic acid resonate at approximately 8.24, 7.57, and 7.34 ppm.[6]
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The carbons of the thiophene and pyridine rings will appear in the aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
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O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (Sulfonamide): A sharp to medium band around 3200-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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S=O stretches (Sulfonamide): Two strong bands, asymmetric and symmetric, around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
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C-S stretch (Thiophene): A band in the region of 600-800 cm⁻¹.[7]
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Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic thiophene and pyridine rings. The conjugation between these systems will influence the position and intensity of the absorption maxima.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, the structural properties of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid will be significantly influenced by intermolecular interactions. The presence of a carboxylic acid group, a sulfonamide group, and a pyridine nitrogen atom provides multiple sites for hydrogen bonding.
It is highly probable that the molecules will form dimers through hydrogen bonding between the carboxylic acid groups. Furthermore, the N-H of the sulfonamide and the sulfonyl oxygens can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended hydrogen-bonded networks.[5] Pi-stacking interactions between the aromatic thiophene and pyridine rings may also play a role in the crystal packing.
Methodologies for Structural Elucidation
A comprehensive understanding of the structural properties of this molecule would be achieved through a combination of experimental and computational techniques.
Experimental Protocols
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of a crystalline solid.
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Protocol:
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Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature to minimize thermal vibrations.
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Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods and then refined to obtain precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
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Spectroscopic Analysis:
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NMR: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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IR: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Computational Chemistry Workflow
Computational modeling can provide valuable insights into the molecule's conformational preferences and electronic properties.
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Workflow:
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Geometry Optimization: The molecular geometry is optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).
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Conformational Search: A systematic conformational search can be performed to identify the low-energy conformers of the molecule.
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Spectra Prediction: The optimized geometry can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data.
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Molecular Electrostatic Potential (MEP) Mapping: MEP maps can be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
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Visualization of Structural Relationships
To illustrate the key structural relationships and the workflow for their determination, the following diagrams are provided.
Caption: Core components of the target molecule.
Caption: Workflow for structural elucidation.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the structural properties of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid. By leveraging established knowledge of its constituent chemical moieties, we have outlined the expected molecular geometry, spectroscopic characteristics, and supramolecular assembly. The methodologies for definitive structural elucidation have also been presented. A comprehensive experimental and computational investigation of this molecule is warranted to validate these predictions and to fully unlock its potential in the realm of drug discovery and development.
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